![molecular formula C18H21N3 B3104301 11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine CAS No. 147083-36-1](/img/structure/B3104301.png)
11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine
Vue d'ensemble
Description
11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzoimidazole ring with an azepine ring, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
The compound, also known as 11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine, is primarily a histamine H1 receptor antagonist . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction.
Mode of Action
As an H1 receptor antagonist, the compound binds to histamine H1 receptors, preventing histamine from binding to these receptors and initiating an allergic response . This action inhibits the effects of histamine on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, reducing symptoms of allergies.
Biochemical Pathways
The compound’s action on the histamine H1 receptors affects the biochemical pathway of allergic reactions. By blocking the H1 receptors, it prevents the downstream effects of histamine, including vasodilation, bronchoconstriction, and increased vascular permeability, which are responsible for the symptoms of allergies .
Result of Action
The primary result of the compound’s action is the reduction of allergic symptoms. By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby reducing inflammation, itching, and bronchoconstriction associated with allergic reactions .
Analyse Biochimique
Biochemical Properties
6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine interacts with several key biomolecules in biochemical reactions. It acts as a dual antagonist for histamine H1 receptors and platelet-activating factor (PAF) receptors. By binding to these receptors, it inhibits the actions of histamine and PAF, which are involved in allergic responses and inflammation . The compound’s interaction with these receptors prevents the degranulation of mast cells and the release of cytokines, particularly tumor necrosis factor (TNF), in human mast cells and monocytes .
Cellular Effects
6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine has notable effects on various cell types and cellular processes. It inhibits histamine-induced contraction of guinea pig ileum and PAF-induced platelet aggregation . Additionally, it blocks histamine- and PAF-induced hypotension and bronchoconstriction in animal models . The compound also prevents mortality caused by PAF and endotoxin in vivo . These effects highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism related to allergic and inflammatory responses.
Molecular Mechanism
The molecular mechanism of 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine involves its binding interactions with histamine H1 and PAF receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways . This inhibition prevents the release of inflammatory mediators and cytokines, thereby reducing allergic and inflammatory responses. The compound’s ability to block these pathways at the molecular level underscores its therapeutic potential in treating allergic conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that the compound maintains its efficacy in preventing allergic reactions and inflammation over extended periods
Dosage Effects in Animal Models
The effects of 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine vary with different dosages in animal models. At lower doses, the compound effectively inhibits histamine- and PAF-induced responses without significant adverse effects . At higher doses, toxic effects such as somnolence, headaches, and fatigue have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes biotransformation to produce several active metabolites, including desloratadine and hydroxydesloratadine . These metabolites contribute to the compound’s overall pharmacological effects by maintaining its activity in the body. The involvement of cytochrome P450 enzymes in its metabolism also suggests potential interactions with other drugs metabolized by the same pathway.
Transport and Distribution
Within cells and tissues, 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine is transported and distributed through various mechanisms. The compound exhibits high protein binding, which influences its distribution and bioavailability . It is primarily excreted through urine and feces, with a significant portion undergoing hepatic metabolism . The compound’s transport and distribution are critical factors in determining its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine plays a crucial role in its activity and function. The compound is known to localize in specific cellular compartments, including the cytoplasm and cell membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methylpiperidin-4-ylidene)acetic acid
- (3-Methylpiperidin-1-yl)acetic acid
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
Uniqueness
11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine is unique due to its specific combination of a benzoimidazole ring with an azepine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-20-10-6-15(7-11-20)17-16-5-3-2-4-14(16)8-12-21-13-9-19-18(17)21/h2-5,9,13H,6-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTUOCXSVQTQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


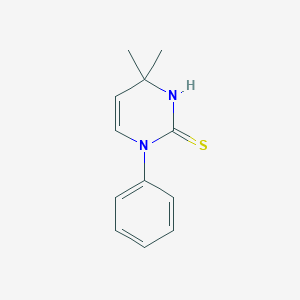

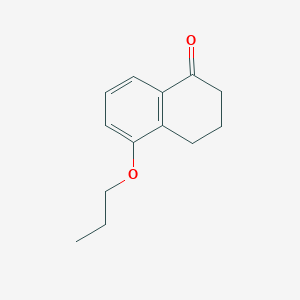
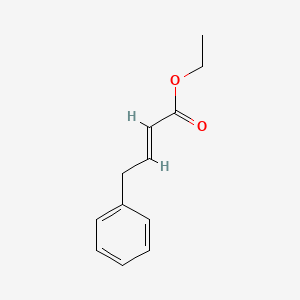

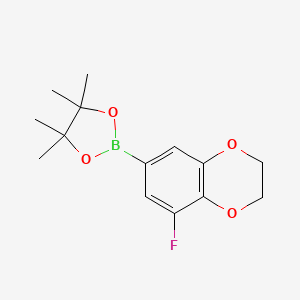
![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)
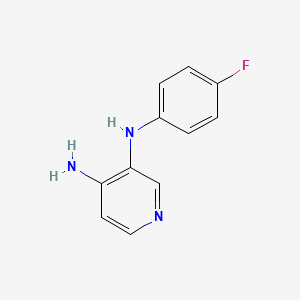
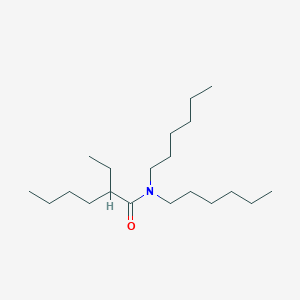
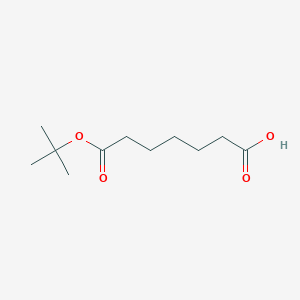

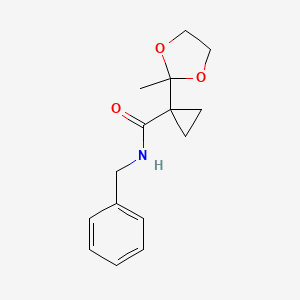
![tert-butyl N-[(1S)-1-phenylethyl]carbamate](/img/structure/B3104308.png)
![3-[(4-methyl-1-piperazinyl)methyl]-Phenol](/img/structure/B3104309.png)
